2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring dual chloro-substituted aromatic moieties: a 4-chlorophenoxy group attached to the acetamide backbone and a 4-chlorophenyl substituent on the thiazole ring. Its synthesis likely involves coupling 4-(4-chlorophenyl)thiazol-2-amine with 2-(4-chlorophenoxy)acetyl chloride or analogous intermediates .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-3-1-11(2-4-12)15-10-24-17(20-15)21-16(22)9-23-14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUQJKDETJZNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. The acylation reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials, with reaction times varying from 1 to 10 hours .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction may produce corresponding alcohols .
Scientific Research Applications
Overview
- Molecular Formula : C17H12Cl2N2O2S
- Molecular Weight : 358.8 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
The synthesis of this compound typically involves the etherification of m-dichlorobenzene with p-chlorophenol, followed by acylation with acetic anhydride. The reaction conditions are optimized for high yield and purity, often requiring temperatures from 0°C to the reflux temperature for several hours .
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of other complex organic molecules. Its unique combination of chlorophenyl and thiazolyl groups allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties . Research indicates that it exhibits significant efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL. Additionally, it has shown promising results against fungal pathogens like Candida albicans, demonstrating an IC50 comparable to established antifungal agents.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against several pathogens. The findings indicated that it effectively inhibited bacterial growth by disrupting cell wall synthesis and membrane integrity. The compound was particularly effective in combination therapies with other antibiotics, enhancing overall antimicrobial efficacy.
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in drug development. Its unique chemical structure suggests possible applications in treating infections caused by resistant strains of bacteria and fungi. Preliminary studies have indicated potential anticancer properties as well, warranting further investigation into its mechanisms of action at the molecular level.
Industrial Applications
In the industrial sector, this compound is utilized in the production of agrochemicals due to its biological activity against pests and pathogens. Its structural characteristics make it suitable for developing herbicides and fungicides that can enhance crop protection while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s structural analogs differ in substituents on the thiazole ring, acetamide backbone, or aromatic moieties. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Analogs with bromine (e.g., ) or trifluoromethyl groups (e.g., ) exhibit similar effects.
- Heterocycle Modifications : Replacement of thiazole with oxadiazole (e.g., compounds in ) or thiazolopyridazine () alters ring electronics and steric bulk, impacting target selectivity.
Key Observations:
- High-Yielding Routes : Oxadiazole-chalcone hybrids (e.g., 8j in ) achieve up to 84% yield, suggesting efficient coupling strategies.
- Click Chemistry : Triazole-containing analogs (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition, a robust method for heterocycle formation.
Key Observations:
- Anti-Tumor Potential: Thiazole-acetamide derivatives with chlorophenyl groups (e.g., ) are frequently evaluated for anti-tumor activity, likely via topoisomerase or tubulin inhibition.
- Antimicrobial and Antiparasitic Activity : Fluorophenyl and piperazine-containing analogs (e.g., ) demonstrate efficacy against pathogens, suggesting the target compound may share these properties.
Biological Activity
2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its unique structural features, combining chlorophenyl and thiazolyl groups. This article provides an in-depth analysis of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure is characterized by the presence of a thiazole ring and chlorinated phenyl groups, which contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 358.8 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis typically involves etherification of m-dichlorobenzene with p-chlorophenol under copper oxide catalysis, followed by acylation with acetic anhydride. This multi-step process is optimized for yield and purity in industrial applications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, with mechanisms potentially involving inhibition of cell wall synthesis and disruption of membrane integrity.
Case Study:
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for both strains .
Antifungal Activity
The compound has also been tested for antifungal properties. It displayed significant activity against Candida albicans, with an IC50 value indicating effective growth inhibition at concentrations comparable to established antifungal agents.
Research Findings:
In a comparative analysis with fluconazole, this compound demonstrated synergistic effects when combined with other antifungals, enhancing overall efficacy .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. In vitro assays on various cancer cell lines have shown that it can induce apoptosis and inhibit proliferation.
Key Findings:
- In a study involving leukemia cell lines, the compound induced apoptosis at concentrations of 44 nM, significantly lower than the doses required for conventional treatments .
- Structure-activity relationship (SAR) analyses indicate that the thiazole moiety is crucial for its cytotoxic activity against cancer cells .
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
This compound's unique combination of functional groups sets it apart from similar compounds such as 2-(4-chlorophenoxy)benzaldehyde and 2-methyl-4-chlorophenoxyacetic acid. The presence of both chlorinated phenyl and thiazole groups enhances its biological profile compared to analogs lacking these features.
| Compound | Biological Activity |
|---|---|
| 2-(4-chlorophenoxy)benzaldehyde | Moderate antimicrobial activity |
| 2-methyl-4-chlorophenoxyacetic acid | Limited antifungal properties |
| This compound | Strong antimicrobial and potential anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-chlorophenyl-substituted intermediates) .
- Step 2 : Coupling of the chlorophenoxy-acetamide moiety using nucleophilic acyl substitution, often requiring anhydrous solvents (e.g., DMF, acetonitrile) and base catalysts (e.g., K₂CO₃) .
- Key variables : Yield optimization depends on temperature control (60–80°C for cyclization), solvent polarity, and stoichiometric ratios of intermediates. Lower yields (<50%) are reported in polar aprotic solvents due to side reactions, while DMF improves solubility of aromatic intermediates .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?
- Primary methods : NMR (¹H/¹³C) and FT-IR confirm the acetamide linkage (C=O stretch at ~1680 cm⁻¹) and thiazole ring (C-S absorption at ~680 cm⁻¹). LC-MS or HRMS validates molecular weight (C₁₇H₁₃Cl₂N₂O₂S, MW 387.27 g/mol) .
- Advanced resolution : X-ray crystallography resolves stereoelectronic effects of the chlorophenyl groups, while 2D NMR (e.g., HSQC, HMBC) distinguishes overlapping signals in aromatic regions .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
Conflicting bioactivity data may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923) .
- Mechanistic validation : Pair in vitro assays with target-specific studies (e.g., enzyme inhibition assays for kinases or proteases linked to cancer pathways) .
- Purity controls : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) reduces false positives from synthetic byproducts .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
- Lipophilicity optimization : Chlorine atoms enhance logP (~3.2), but substituent replacement (e.g., fluorine) may improve solubility without sacrificing target binding .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring to reduce CYP450-mediated oxidation .
- Bioisosteric replacements : Replace the acetamide linker with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17). The chlorophenoxy group shows π-π stacking with Phe residues .
- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-receptor complexes, highlighting critical residues (e.g., Lys721 in EGFR) for mutagenesis validation .
- QSAR models : Generate 2D descriptors (e.g., topological polar surface area, molar refractivity) to correlate with IC₅₀ values across cancer cell panels .
Data Contradiction Analysis
Q. How to reconcile variable cytotoxicity reports in different cancer cell lines?
- Hypothesis : Differential expression of drug transporters (e.g., P-gp) or metabolic enzymes (e.g., GST) may alter intracellular concentrations.
- Testing :
- Quantify intracellular accumulation via LC-MS in resistant vs. sensitive lines (e.g., MCF-7 vs. HepG2) .
- Co-administration with inhibitors (e.g., verapamil for P-gp) to assess efflux effects .
Q. Why do some studies report negligible toxicity in normal cells, while others highlight hepatotoxicity?
- Potential factors :
- Dose dependency : EC₅₀ in hepatocytes (e.g., LO2 cells) may exceed therapeutic ranges used in cancer studies .
- Metabolite profiling : Identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS to explain organ-specific toxicity .
Future Research Directions
Q. What in vivo models are suitable for validating antitumor efficacy and bioavailability?
- Xenograft models : Nude mice with HT-29 (colon cancer) xenografts; administer 50 mg/kg/day (oral or IP) for 21 days. Monitor tumor volume and plasma levels via UPLC .
- PK/PD studies : Calculate AUC₀–24h and half-life to optimize dosing regimens .
Q. How can proteomics or transcriptomics elucidate off-target effects?
- Shotgun proteomics : SILAC-based quantification in treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- RNA-seq : Cluster analysis of differentially expressed genes (e.g., p53 targets) to predict resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
